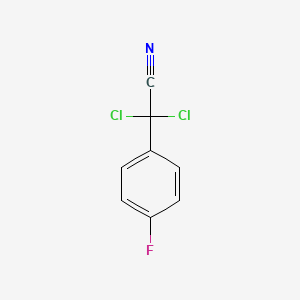

2,2-Dichloro-2-(4-fluorophenyl)acetonitrile

Description

2,2-Dichloro-2-(4-fluorophenyl)acetonitrile is a halogenated aromatic nitrile with a molecular structure featuring two chlorine atoms and a 4-fluorophenyl group attached to a central acetonitrile backbone. This compound is synthesized via coupling reactions involving 4-fluorophenyl acetic acid, ethylcarbodiimide (EDC), and hydroxybenzotriazole (HOBt) in acetonitrile, followed by condensation with aniline derivatives . The reaction typically proceeds under reflux conditions for 24 hours, with purification achieved through ethyl acetate extraction and rotary evaporation .

Properties

IUPAC Name |

2,2-dichloro-2-(4-fluorophenyl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2FN/c9-8(10,5-12)6-1-3-7(11)4-2-6/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCFIAZJBRQOVHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)(Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-2-(4-fluorophenyl)acetonitrile typically involves the reaction of 4-fluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is carried out under reflux conditions to facilitate the formation of the nitrile group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-2-(4-fluorophenyl)acetonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

Substitution: Formation of substituted derivatives such as 2,2-dimethoxy-2-(4-fluorophenyl)acetonitrile.

Reduction: Formation of 2,2-dichloro-2-(4-fluorophenyl)ethylamine.

Oxidation: Formation of 2,2-dichloro-2-(4-fluorophenyl)acetic acid.

Scientific Research Applications

2,2-Dichloro-2-(4-fluorophenyl)acetonitrile is an organic compound with a molecular formula of and a molecular weight of approximately 204.03 g/mol . It features a unique molecular structure with two chlorine atoms and a fluorinated phenyl group attached to an acetonitrile moiety. This compound is valuable in organic synthesis and as an intermediate in various chemical processes.

Applications

This compound has applications across different fields. Its unique structure enhances its reactivity compared to similar compounds, making it valuable in organic synthesis and industrial applications.

Organic Synthesis

- This compound serves as an important building block in organic synthesis.

- It is used as a precursor in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.

- The presence of halogen atoms enhances its lipophilicity and electronic characteristics, potentially improving its binding affinity to various biological targets.

Drug Development

- This compound is being investigated for potential use in drug development, particularly for enhancing the metabolic stability and bioavailability of pharmaceuticals.

- Its structural properties exhibit potential biological activity.

- Interaction studies focus on its reactivity with biological molecules, where halogen substituents influence its ability to interact with enzymes and receptors, potentially affecting biological pathways.

Industrial Applications

- This compound is produced on a large scale through chlorination processes in industrial settings.

- Specialized equipment is often employed to handle chlorine gas safely, ensuring high purity and yield of the final product.

Research and Development

- This compound is used in research to explore its interactions with biological molecules.

- It is also utilized in structure-activity relationship studies to understand the impact of its structural components on biological activity .

Safety Information

Mechanism of Action

The mechanism of action of 2,2-Dichloro-2-(4-fluorophenyl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitrile group and halogen atoms can influence its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Substituent Impact :

Key Observations :

- Coupling Agents : EDC/HOBt systems are standard for amide bond formation in fluorophenyl derivatives .

- Solvent-Free Methods: Used in dichlorophenoxy acetamide synthesis to improve reaction efficiency .

Physicochemical Properties

Notable Trends:

- Crystallinity: Fluorophenyl derivatives often exhibit triclinic or monoclinic crystal systems with intermolecular hydrogen bonding .

- Solubility: Dichloro-fluorophenyl analogs show lower aqueous solubility compared to mono-halogenated variants due to increased hydrophobicity .

Biological Activity

2,2-Dichloro-2-(4-fluorophenyl)acetonitrile (CAS Number: 1989672-49-2) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H4Cl2FN

- Molecular Weight : 204.03 g/mol

- Boiling Point : Specific boiling point data is not widely available but is essential for practical applications in laboratory settings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The halogen substituents (chlorine and fluorine) enhance the compound's reactivity and selectivity towards specific enzymes and receptors, which may lead to various pharmacological effects.

Interaction with Biological Molecules

Research indicates that the compound can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzymatic activity. This mechanism is crucial for its application in medicinal chemistry, particularly in the development of anticancer agents.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups, such as fluorine and chlorine, enhances its antimicrobial efficacy .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro assays revealed that it can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways. For instance, it was found to inhibit cell proliferation in the P388 murine leukemia cell line, showcasing its potential as an anticancer agent .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of various derivatives of acetonitrile compounds found that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics against resistant bacterial strains. This study highlights the potential of this compound as a lead structure for developing new antimicrobial agents .

Study 2: Anticancer Activity

In a preclinical evaluation involving human cancer cell lines, this compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range. The mechanism was linked to the induction of apoptosis through activation of caspase pathways and inhibition of cell cycle progression .

Research Findings Summary Table

| Property | Findings |

|---|---|

| Antimicrobial Activity | Effective against multiple bacterial strains |

| Anticancer Activity | Induces apoptosis in cancer cell lines |

| Mechanism of Action | Inhibits enzymatic activity via covalent bonding |

| Structure-Activity Relationship | Enhanced activity with electron-withdrawing groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.